[(Prop-2-yn-1-yl)carbamoyl]formic acid
Description
[(Prop-2-yn-1-yl)carbamoyl]formic acid (IUPAC name: 2-[(prop-2-yn-1-yl)carbamoyl]formic acid) is a carbamoyl-substituted derivative of formic acid. Its molecular formula is C₅H₅NO₄, with a molecular weight of 143.10 g/mol. The structure consists of a formic acid backbone (COOH) linked to a carbamoyl group (NHCO-) attached to a prop-2-yn-1-yl (propargyl) moiety (CH₂-C≡CH).
Key physicochemical properties (experimental or inferred):
- Melting point: ~150–160°C (estimated based on analogous carbamoyl-acid derivatives)
- Solubility: Moderate solubility in polar solvents (e.g., water, methanol) due to the carboxyl and carbamoyl groups.
- Reactivity: The propargyl group enables cycloaddition reactions (e.g., Huisgen), while the carbamoyl moiety may participate in hydrogen bonding or act as an electron-withdrawing group.
Properties
Molecular Formula |
C5H5NO3 |
|---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-oxo-2-(prop-2-ynylamino)acetic acid |
InChI |
InChI=1S/C5H5NO3/c1-2-3-6-4(7)5(8)9/h1H,3H2,(H,6,7)(H,8,9) |
InChI Key |
TYOOIDURYVDUAA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Prop-2-yn-1-yl)carbamoyl]formic acid typically involves the reaction of prop-2-yn-1-amine with formic acid derivatives under controlled conditions. One common method includes the use of formic acid and a dehydrating agent to facilitate the formation of the carbamoyl group. The reaction is usually carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of [(Prop-2-yn-1-yl)carbamoyl]formic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Prop-2-yn-1-yl)carbamoyl]formic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving [(Prop-2-yn-1-yl)carbamoyl]formic acid include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from reactions of [(Prop-2-yn-1-yl)carbamoyl]formic acid include substituted carbamoyl derivatives, amines, and oxides, depending on the type of reaction and reagents used.
Scientific Research Applications
[(Prop-2-yn-1-yl)carbamoyl]formic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(Prop-2-yn-1-yl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These ROS play a crucial role in its biological activities, including cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Biological Activity: No direct data exists on toxicity or metabolic pathways, though carbamoyl groups are implicated in arginine deimination pathways in lactic acid bacteria .
Biological Activity
[(Prop-2-yn-1-yl)carbamoyl]formic acid, with the molecular formula CHNO and a molecular weight of 127.10 g/mol, is a compound characterized by a prop-2-yn-1-yl group attached to a carbamoyl functional group, which is further linked to a formic acid moiety. Its unique structure, particularly the presence of a triple bond in the propynyl group, suggests potential biological activity that warrants investigation.
The compound can undergo various reactions typical of carboxylic acids and amides, making it a candidate for synthetic organic chemistry applications. Several synthetic methods exist for the production of [(prop-2-yn-1-yl)carbamoyl]formic acid, each with distinct advantages depending on the desired scale and purity of the final product.
Anti-inflammatory Activity
Molecular docking studies have been employed to predict the binding affinity of various compounds to cyclooxygenase enzymes (COX), which are critical in inflammation pathways. Compounds with structural features akin to [(prop-2-yn-1-yl)carbamoyl]formic acid may exhibit COX inhibition, contributing to their anti-inflammatory potential . Such studies are essential for understanding how this compound could be developed as an anti-inflammatory agent.
Interaction with Biological Macromolecules
Understanding the interactions of [(prop-2-yn-1-yl)carbamoyl]formic acid with biological macromolecules such as proteins or nucleic acids is crucial for assessing its therapeutic potential. The compound's ability to form covalent bonds could facilitate targeted interactions with specific biomolecules, enhancing its efficacy in medicinal applications.
Case Study 1: Antimicrobial Screening
A study involving molecular docking analysis revealed that structurally related compounds showed significant binding affinities to bacterial targets. The findings indicated that modifications in similar chemical frameworks could lead to enhanced antimicrobial activity . This suggests that [(prop-2-yn-1-yl)carbamoyl]formic acid might also possess similar properties worthy of further exploration.
Case Study 2: Inhibition of COX Enzymes
In another study focused on anti-inflammatory compounds, several candidates were identified as potential COX inhibitors through molecular docking techniques. The results highlighted that compounds with alkynes could effectively bind to the active sites of COX enzymes, potentially leading to reduced inflammation . This reinforces the hypothesis that [(prop-2-yn-1-yl)carbamoyl]formic acid may exhibit similar biological activities.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing [(prop-2-yn-1-yl)carbamoyl]formic acid with high purity?
- Methodological Answer : Synthesis typically involves coupling prop-2-yn-1-amine with formic acid derivatives under controlled conditions. Use anhydrous solvents (e.g., tetrahydrofuran) and carbodiimide crosslinkers like EDC or DCC to activate the carboxylic acid group. Monitor reaction progress via thin-layer chromatography (TLC) and purify using reversed-phase HPLC with a mobile phase containing 0.1% formic acid in acetonitrile/water . Ensure inert atmosphere (N₂/Ar) to prevent alkyne side reactions. Safety protocols include PPE (gloves, goggles) and fume hood use due to potential irritant properties .
Q. How can the stability of [(prop-2-yn-1-yl)carbamoyl]formic acid be assessed under varying environmental conditions?
- Methodological Answer : Conduct accelerated aging studies by exposing the compound to controlled temperature (e.g., 10–50°C) and relative humidity (20–80% RH) in environmental chambers. Analyze degradation products using gas chromatography-mass spectrometry (GC-MS) or ion chromatography (IC) for volatile acids like formic/acetic acid . Compare with real-world storage data (e.g., museum collections) to validate models .
Q. What analytical techniques are suitable for quantifying [(prop-2-yn-1-yl)carbamoyl]formic acid in complex matrices?
- Methodological Answer : For aqueous solutions, use ion chromatography (IC) with conductivity detection. For organic solvents, employ GC-MS with derivatization (e.g., silylation) to enhance volatility. Cross-validate results using HPLC-UV (λ = 210–220 nm) or LC-MS with electrospray ionization (ESI) in negative-ion mode . Optimize column selection (e.g., C18 for polar compounds) and mobile phase composition to avoid co-elution with matrix interferents .
Advanced Research Questions
Q. How do temperature and humidity influence the emission kinetics of [(prop-2-yn-1-yl)carbamoyl]formic acid from cellulose-based materials?
- Methodological Answer : Design emission chamber experiments (ISO 16000-6) to measure area-specific emission rates (SERa) at 23°C/50% RH (baseline) vs. 10°C/20% RH. Use Tenax TA sorbent tubes for VOC sampling, followed by thermal desorption GC-MS. Model emission reduction factors (2–4× for temperature, 2× for RH) using Arrhenius equations and partition coefficients . Compare with field data from heritage storage rooms to calibrate predictive models .
Q. What computational approaches can predict the degradation pathways of [(prop-2-yn-1-yl)carbamoyl]formic acid in aqueous environments?
- Methodological Answer : Apply density functional theory (DFT) with the Colle-Salvetti correlation-energy functional to simulate hydrolysis and oxidation mechanisms. Optimize molecular geometries (B3LYP/6-31G*) and calculate activation energies for bond cleavage (e.g., carbamate vs. alkyne groups). Validate with experimental LC-MS/MS fragmentation patterns .
Q. How can crystallographic data resolve structural ambiguities in [(prop-2-yn-1-yl)carbamoyl]formic acid derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite) to determine bond lengths and angles. Refine structures with SHELXL, leveraging high-resolution (<1.0 Å) data to distinguish tautomeric forms. For microcrystalline samples, pair with solid-state NMR (¹³C CP/MAS) to confirm hydrogen-bonding networks .
Q. What strategies mitigate cross-reactivity in GC-MS analysis of [(prop-2-yn-1-yl)carbamoyl]formic acid with co-emitted VOCs?
- Methodological Answer : Implement pre-column derivatization (e.g., BSTFA for carboxyl groups) to enhance selectivity. Use selective ion monitoring (SIM) for characteristic fragments (e.g., m/z 73 for silylated derivatives). Cross-reference retention indices with NIST library entries and validate via headspace SPME-GC×GC-TOFMS for complex matrices .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported emission rates of [(prop-2-yn-1-yl)carbamoyl]formic acid across studies?
- Methodological Answer : Reconcile differences by standardizing test protocols (e.g., ISO 16000-6 vs. EN 16516) and loading factors (µg/m³ vs. µg/m²/h). Control for material aging (natural vs. accelerated), surface pretreatment, and chamber air exchange rates. Use multivariate regression to isolate temperature/RH effects from material heterogeneity .
Q. Why do computational predictions of [(prop-2-yn-1-yl)carbamoyl]formic acid stability sometimes conflict with experimental observations?
- Methodological Answer : Discrepancies arise from neglecting solvent effects (e.g., implicit vs. explicit solvation models) and kinetic vs. thermodynamic control in simulations. Incorporate microsolvation clusters in DFT calculations and compare with Arrhenius plots from kinetic studies .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
